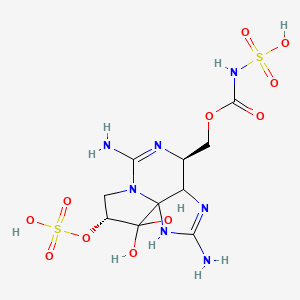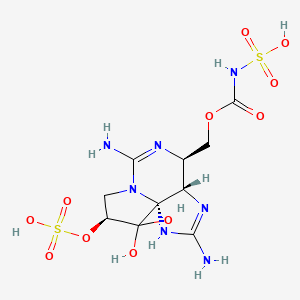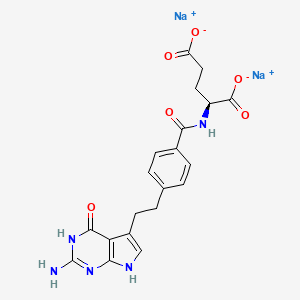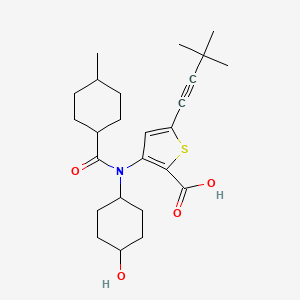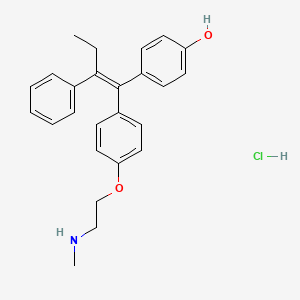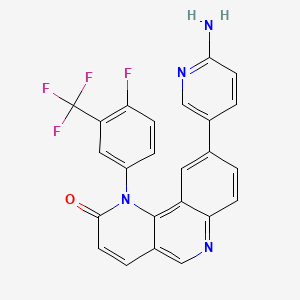
QL-IX-55
Vue d'ensemble
Description
QL-IX-55 est un inhibiteur sélectif ATP-compétitif de la cible mammalienne de la rapamycine complexe 1 et 2 (TORC1 et TORC2). Il est connu pour ses effets inhibiteurs puissants sur ces complexes, avec une valeur de CI50 inférieure à 50 nanomolaires pour les TORC1 et TORC2 humaines et de levure . Ce composé a suscité un intérêt considérable en raison de sa capacité à inhiber la transcription dépendante de TORC2, une caractéristique qui le distingue d'autres inhibiteurs comme la rapamycine .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de QL-IX-55 implique plusieurs étapes, commençant par la préparation de la structure principale, suivie de l'introduction de groupes fonctionnels. Les étapes clés comprennent :
Formation du noyau benzo[h][1,6]naphthyridin-2(1H)-one : Ceci implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.
Introduction du groupe 6-aminopyridin-3-yle : Cette étape implique généralement des réactions de substitution nucléophile.
Addition du groupe 4-fluoro-3-(trifluorométhyl)phényle : Ceci est réalisé par des réactions de substitution aromatique électrophile.
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique :
Optimisation des conditions de réaction : Pour assurer un rendement élevé et une pureté, les conditions de réaction telles que la température, la pression et le choix du solvant sont optimisées.
Purification : Des techniques telles que la recristallisation, la chromatographie et la distillation sont utilisées pour purifier le produit final.
Analyse Des Réactions Chimiques
Types de réactions
QL-IX-55 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, conduisant à différents dérivés.
Substitution : Les réactions de substitution nucléophile et électrophile peuvent introduire de nouveaux groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs comme l'hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs tels que les halogènes, les halogénures d'alkyle et les nucléophiles sont utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des recherches et des applications plus poussées .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme sonde pour étudier les voies de signalisation TORC1 et TORC2.
Biologie : Employé dans des tests cellulaires pour étudier les effets de l'inhibition de TORC sur la croissance et la prolifération cellulaires.
Médecine : Applications thérapeutiques potentielles dans le traitement du cancer en raison de sa capacité à inhiber la croissance cellulaire et les voies de survie.
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les voies TORC
Mécanisme d'action
This compound exerce ses effets en se liant au site de liaison à l'ATP de TOR2, inhibant ainsi l'activité des TORC1 et TORC2. Cette inhibition conduit à la suppression des voies de signalisation en aval impliquées dans la croissance, la prolifération et la survie cellulaires. La capacité du composé à inhiber la transcription dépendante de TORC2 met en évidence son mécanisme d'action unique .
Applications De Recherche Scientifique
QL-IX-55 has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study the TORC1 and TORC2 signaling pathways.
Biology: Employed in cellular assays to investigate the effects of TORC inhibition on cell growth and proliferation.
Medicine: Potential therapeutic applications in cancer treatment due to its ability to inhibit cell growth and survival pathways.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the TORC pathways
Mécanisme D'action
QL-IX-55 exerts its effects by binding to the ATP-binding site of TOR2, thereby inhibiting the activity of both TORC1 and TORC2. This inhibition leads to the suppression of downstream signaling pathways involved in cell growth, proliferation, and survival. The compound’s ability to inhibit TORC2-dependent transcription further highlights its unique mechanism of action .
Comparaison Avec Des Composés Similaires
Composés similaires
Rapamycine : Un inhibiteur allostérique de TORC1 mais n'inhibe pas TORC2.
Torin1 : Un autre inhibiteur ATP-compétitif de TORC1 et TORC2, similaire à QL-IX-55.
KU-0063794 : Un inhibiteur dual de TORC1 et TORC2 avec des propriétés similaires
Unicité de this compound
This compound se distingue par son inhibition puissante à la fois de TORC1 et de TORC2 et sa capacité à inhiber la transcription dépendante de TORC2. Cela en fait un outil précieux pour étudier les voies de signalisation TORC et développer de nouveaux agents thérapeutiques .
Propriétés
IUPAC Name |
9-(6-aminopyridin-3-yl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14F4N4O/c25-19-5-4-16(10-18(19)24(26,27)28)32-22(33)8-3-15-12-30-20-6-1-13(9-17(20)23(15)32)14-2-7-21(29)31-11-14/h1-12H,(H2,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRMEHBVJBSIPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C3C=CC(=O)N(C3=C2C=C1C4=CN=C(C=C4)N)C5=CC(=C(C=C5)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14F4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679908 | |
| Record name | 9-(6-Aminopyridin-3-yl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1223002-54-7 | |
| Record name | 9-(6-Aminopyridin-3-yl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does QL-IX-55 interact with its target, and what are the downstream effects?
A: this compound acts as a selective ATP-competitive inhibitor of TOR, specifically targeting the ATP-binding site of TOR2. [, ] This interaction effectively inhibits both TOR complex 1 (TORC1) and TORC2. The inhibition of these complexes leads to a blockade of downstream signaling pathways, including the phosphorylation of the substrate YPK1 and the suppression of TORC2-dependent transcription. [, ]
Q2: What is known about the resistance mechanisms associated with this compound?
A: Research has identified resistant alleles of TOR2 that confer resistance to this compound. These resistant alleles were discovered through rational design and unbiased selection strategies, highlighting potential mechanisms by which cells could develop resistance to this inhibitor. [, ]
Q3: How does the activity of this compound compare to that of rapamycin, another known TOR inhibitor?
A: Unlike rapamycin, which primarily inhibits TORC1, this compound exhibits potent inhibitory effects against both TORC1 and TORC2. [, ] This broader inhibitory profile makes this compound a more comprehensive tool for dissecting the complexities of the TOR signaling pathway, particularly in relation to the rapamycin-insensitive functions of TORC2. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


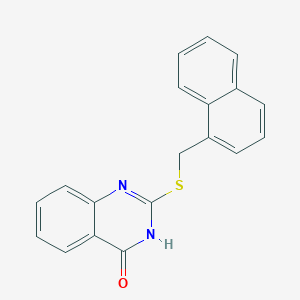
![[(2R,3R,4S,6S,8R,9R,13S,16S,18R)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;perchloric acid](/img/structure/B1139275.png)
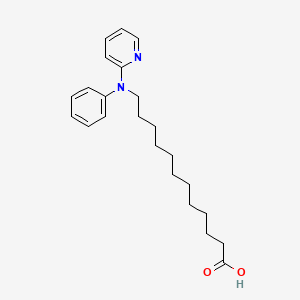
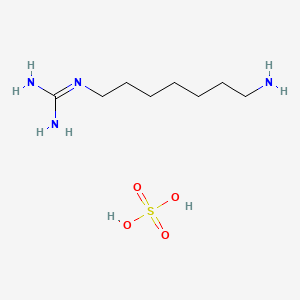
![[8-[3-(3,4-Dimethoxybenzoyl)oxy-8-azabicyclo[3.2.1]octane-8-carbonyl]-8-azabicyclo[3.2.1]octan-3-yl] 3,4-dimethoxybenzoate](/img/structure/B1139280.png)

